molecular formula C6H4Cl2O2S B129875 Methyl 2,5-dichlorothiophene-3-carboxylate CAS No. 145129-54-0

Methyl 2,5-dichlorothiophene-3-carboxylate

Cat. No. B129875
M. Wt: 211.06 g/mol
InChI Key: VCXPHMKCDRPIDG-UHFFFAOYSA-N
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Description

“Methyl 2,5-dichlorothiophene-3-carboxylate” is a chemical compound with the molecular formula C6H4Cl2O2S . It has a molecular weight of 211.066 . The IUPAC name for this compound is methyl 2,5-dichloro-1H-1lambda3-thiophene-3-carboxylate .


Molecular Structure Analysis

The molecular structure of “Methyl 2,5-dichlorothiophene-3-carboxylate” can be represented by the InChI code: 1S/C6H4Cl2O2S/c1-10-6(9)3-2-4(7)11-5(3)8/h2H,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl 2,5-dichlorothiophene-3-carboxylate” is a compound with a molecular weight of 211.066 . The compound should be stored at a temperature between 28°C .

Scientific Research Applications

1. Reactions and Derivatives Formation

Methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates, derived from methyl 3-hydroxythiophene-2-carboxylate, demonstrate significant reactivity. These compounds, after undergoing halogenation, react with alcohols to yield thiophene-2,4-diols. Subsequent reactions lead to the formation of 3,5-dialkoxythiophene-2-carboxylic acids and ethers of thiotetronic and α-halogenothiotetronic acids in high yields, showcasing their potential in synthetic organic chemistry (Corral & Lissavetzky, 1984).

2. Thermolysis and Structural Studies

Studies on the thermolysis of 2,5-dichlorothiophenium bis-methoxycarbonylmethylide, a related compound, led to the discovery of methyl 5-chloro-2-methoxythieno[3,2-b]furan-3-carboxylate. This compound's structure was confirmed through X-ray crystal structure determination, indicating the importance of these compounds in understanding molecular structures and reactions under heat (Gillespie et al., 1979).

3. Electrochemical Reduction Studies

The electrochemical behavior of methyl 3-halo-1-benzothiophene-2-carboxylates has been investigated, revealing insights into their reduction and dimer products. This research is significant for understanding the electrochemical properties of these compounds, which could have implications in various fields, such as materials science or electrochemistry (Rejňák et al., 2004).

4. Tautomeric Properties and Derivative Synthesis

The study of trihalogenated hydroxythiophenes, including derivatives of methyl 2,5-dichlorothiophene-3-carboxylate, has shed light on their tautomeric properties. These compounds have been used to synthesize various derivatives, revealing their versatility in organic synthesis (Skramstad et al., 2000).

5. Polymerization and Electrolytes

Methyl 2,5-dichlorothiophene carboxylate has been used in the dehalogenative polymerization process, leading to the creation of water-soluble polymeric electrolytes. These electrolytes have applications in the electrochemical polymerization of pyrrole, indicating potential use in material science and electronics (Masuda & Kaeriyama, 1994).

6. Facile Synthesis of Bicyclic Derivatives

Interaction between 2,5-dichlorothiophene-3-carbonyl isothiocyanate and heterocyclic amines leads to the formation of 2-(substituted amino)-4H-thieno[3,2-e]-1,3-thiazin-4-ones. This synthesis method is significant for creating new bicyclic derivatives with potential applications in various fields of chemistry (Abu-El-Halawa et al., 2008).

properties

IUPAC Name

methyl 2,5-dichlorothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2O2S/c1-10-6(9)3-2-4(7)11-5(3)8/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCXPHMKCDRPIDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10333856
Record name Methyl 2,5-dichlorothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,5-dichlorothiophene-3-carboxylate

CAS RN

145129-54-0
Record name Methyl 2,5-dichlorothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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